molecular formula C38H74O6 B12697038 PEG-3 Dipalmitate CAS No. 68818-45-1

PEG-3 Dipalmitate

Cat. No.: B12697038
CAS No.: 68818-45-1
M. Wt: 627.0 g/mol
InChI Key: CXBCIWUDBGGBGD-UHFFFAOYSA-N
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Description

PEG-3 Dipalmitate, identified by CAS Registry Number 32628-06-1, is a non-ionic, synthetic diester compound formed by the reaction of palmitic acid with polyethylene glycol (PEG) . Its molecular structure consists of a short PEG chain (with an average of 3 ethylene oxide units) esterified at both termini with palmitic acid, resulting in a formula represented as CH₃(CH₂)₁₄CO(OCH₂CH₂)ₙOCO(CH₂)₁₄CH₃ (avg. n=3) and a molecular formula of C₃₈H₇₄O₆ . This structure confers dual properties, with the lipophilic palmitic acid groups and the hydrophilic PEG chain acting as an effective bridge between oil and water phases . The primary research value of this compound lies in its function as an emulsifier and stabilizer . Its mechanism of action involves reducing the interfacial tension between immiscible liquids, thereby facilitating the formation of stable emulsions and preventing phase separation in experimental formulations . This makes it a critical component for investigating the stability and texture of cosmetic-like emulsions, such as creams and lotions, where it contributes to a smooth, consistent texture and even spreadability . Furthermore, its application extends to industrial research, including its use as a component in resinous and polymeric coatings for food packaging materials . This product is designated For Research Use Only (RUO). It is strictly for laboratory research and industrial investigation purposes and is not intended for diagnostic, therapeutic, or personal cosmetic use. All information provided is for informational purposes only and should be used exclusively by qualified chemical researchers and professionals.

Properties

CAS No.

68818-45-1

Molecular Formula

C38H74O6

Molecular Weight

627.0 g/mol

IUPAC Name

2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl hexadecanoate

InChI

InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(39)43-35-33-41-31-32-42-34-36-44-38(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

CXBCIWUDBGGBGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

  • Protonation of PEG hydroxyl groups by a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) activates the PEG for nucleophilic attack.
  • The carboxyl group of palmitic acid is protonated, forming an acylium ion intermediate.
  • The nucleophilic oxygen of PEG attacks the acylium ion, forming the ester bond and releasing water.
  • This process is reversible, and water removal is critical to drive the reaction forward.

This mechanism was detailed in studies synthesizing PEG esters from fatty acids, where protonation and nucleophilic attack steps were confirmed by spectroscopic analysis (FTIR, LC-MS).

Enzymatic Esterification

  • Lipase enzymes modified with PEG (PEG-lipase) have been used to catalyze esterification in organic solvents.
  • This method offers milder reaction conditions and higher selectivity.
  • PEG-lipase catalysis can be performed in various organic solvents to optimize yield and purity.

Preparation Methods

Direct Esterification with Acid Catalysts

  • PEG (with an average of 3 ethylene oxide units) is reacted with palmitic acid in the presence of a strong acid catalyst such as p-TSA.
  • The reaction is typically conducted under reflux to facilitate water removal and drive ester formation.
  • Reaction times vary but generally range from several hours to optimize conversion.
  • The product mixture is purified by solvent extraction and chromatographic techniques to remove unreacted materials and side products.

Interesterification

  • An alternative method involves interesterification of triglycerides (e.g., palm oil or palmitic acid esters) with PEG.
  • This can be catalyzed by alkali or lipase enzymes.
  • The process allows for the exchange of acyl groups between esters and PEG, forming PEG diesters.
  • This method is less common for this compound but is used for related PEG diesters.

Enzymatic Synthesis

  • PEG-lipase catalyzed esterification in organic solvents such as dichloromethane or toluene.
  • Offers advantages in selectivity and milder conditions.
  • Requires optimization of solvent, temperature, and enzyme loading for maximum yield.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Catalyst p-Toluenesulfonic acid (p-TSA) Strong acid catalyst for protonation
Temperature 80–130 °C Reflux conditions to remove water
Reaction Time 4–12 hours Depends on catalyst and scale
Solvent None (neat) or organic solvents Solvent-free preferred; solvents for enzymatic methods
Molar Ratio (PEG:Palmitic Acid) 1:2 (stoichiometric) Excess acid may be used to drive reaction
Water Removal Continuous distillation or molecular sieves Critical to shift equilibrium

Purification and Characterization

  • The crude product is purified by washing with water to remove residual acid and unreacted PEG or palmitic acid.
  • Chromatographic methods such as flash chromatography or preparative HPLC may be used for higher purity.
  • Characterization is performed by FTIR (ester C-O stretch ~1100 cm⁻¹), LC-MS (to confirm molecular weight), and NMR spectroscopy.
  • Molecular weights for this compound typically correspond to the diester of PEG with three ethylene oxide units and two palmitic acid residues.

Research Findings and Data Summary

Study/Source Method Yield (%) Key Findings
Abdullah et al. (2024) Acid-catalyzed esterification with p-TSA 92–96% High yield reflux method; confirmed diester formation; molecular weights consistent with this compound analogs
CIR Safety Assessment (2015) Esterification and interesterification Not specified PEG diesters prepared by esterification; impurities include residual acid, ethylene oxide, and peroxides; purification critical
J-Stage (1961) Enzymatic esterification with PEG-lipase Variable Enzymatic methods offer mild conditions and selectivity; solvent choice affects yield

Impurities and Quality Control

  • Residual reactants such as palmitic acid, ethylene oxide, and catalysts may remain in trace amounts.
  • Peroxides can form due to autoxidation, especially in aged samples.
  • 1,4-Dioxane, a by-product of ethoxylation, may be present and requires removal during purification.
  • Quality control involves peroxide value measurement, residual catalyst analysis, and confirmation of ester content.

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterTypical Value/Description
Catalystp-TSA, H₂SO₄, or Lewis acids
Temperature80–120°C
Reaction Time4–12 hours
Molar Ratio (PEG:FA)1:2 (to favor diester formation)
Yield70–85% (depending on purification)

Hydrolysis and Stability

PEG-3 Dipalmitate undergoes reversible hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Protonation of the ester carbonyl group facilitates nucleophilic attack by water, regenerating palmitic acid and PEG-3 .

  • Alkaline Hydrolysis (Saponification) : Base-mediated cleavage produces palmitate salts and PEG-3 .

Stability Data:

ConditionObservationSource
pH 2–6 (25°C)Slow hydrolysis (<5% over 30 days)
pH >8 (25°C)Rapid saponification (t₁/₂ = 2–4 h)
Thermal StabilityStable up to 150°C; decomposes above

Catalytic Influence and Reaction Optimization

The choice of catalyst significantly impacts reaction efficiency:

CatalystRelative Reaction RateByproduct Formation
p-TSAHighLow
H₂SO₄ModerateModerate (sulfation)
Enzymatic (lipases)LowNegligible

Side Reactions :

  • Monoester Formation : Occurs with sub-stoichiometric palmitic acid .

  • Oxidation : Unsaturated impurities in palmitic acid may lead to peroxide formation under prolonged heating .

Comparative Reactivity of PEG Diesters

This compound’s reactivity differs from other PEG diesters due to its C16 chain length:

PEG DiesterHydrolysis Rate (pH 7)Thermal Stability
This compound0.12 h⁻¹150°C
PEG-4 Dioleate0.25 h⁻¹130°C
PEG-2 Distearate0.08 h⁻¹160°C

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Core Structure Ester Groups Key Functional Features
PEG-3 Dipalmitate PEG (3 ethylene oxide units) Two palmitate chains Amphiphilic, surfactant properties
Ascorbyl Dipalmitate Ascorbic acid (Vitamin C) Two palmitate chains Antioxidant, lipid-soluble vitamin derivative
Zeaxanthin Dipalmitate Zeaxanthin (carotenoid) Two palmitate chains Antioxidant, lipid-soluble pigment
3-MCPD Dipalmitate 3-Monochloropropane-1,2-diol Two palmitate chains Chlorinated glycerol derivative, food contaminant

Structural Insights :

  • This compound’s PEG backbone enhances water solubility, unlike non-PEGylated analogs like zeaxanthin or ascorbyl dipalmitate, which are purely lipid-soluble .
  • 3-MCPD Dipalmitate contains a chlorinated core, contributing to its toxicity, unlike the benign PEG or carotenoid-based esters .

Functional Contrasts :

  • Ascorbyl Dipalmitate’s role in modulating nanoparticle morphology (e.g., reducing Gibbs free energy in lipid nanorods) highlights its utility in nanotechnology, distinct from this compound’s broader surfactant applications .

Key Findings :

  • 3-MCPD Dipalmitate induces renal toxicity via RIPK3-mediated pathways, with a plasma elimination half-life of 3.87 hours in rats, contrasting sharply with the benign profile of this compound .
  • PEG-based compounds like This compound are excreted efficiently through renal and fecal routes, reducing bioaccumulation risks .

Physicochemical Properties

Property This compound PEG-4 Ascorbyl Dipalmitate
Vapor Pressure (298 K) 48 ± 12 mPa 14.6 ± 2.2 mPa Not reported
Evaporation Half-life 15 minutes 60 minutes Not applicable
Solubility Amphiphilic Hydrophilic Lipid-soluble

Data Insights :

  • This compound ’s higher vapor pressure compared to PEG-4 (48 vs. 14.6 mPa) correlates with its faster evaporation, relevant in aerosolized drug formulations .
  • Ascorbyl Dipalmitate’s lipid solubility limits its use in aqueous systems, unlike this compound’s dual solubility .

Biological Activity

PEG-3 Dipalmitate is a polyethylene glycol derivative that has garnered attention in various fields, particularly in pharmaceuticals and cosmetics. Its unique properties, such as solubility in water and biocompatibility, make it a valuable excipient and formulation agent. This article delves into the biological activity of this compound, examining its efficacy, safety, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is formed by the esterification of polyethylene glycol (PEG) with palmitic acid. The molecular structure consists of a PEG backbone with two palmitate chains, enhancing its hydrophobicity while maintaining hydrophilicity due to the PEG component. This dual nature facilitates its role as an emulsifier and solubilizer in various formulations.

PropertyValue
Molecular WeightApproximately 600 g/mol
SolubilitySoluble in water
Melting Point50-60 °C
Density1.1 g/cm³
pHNeutral (pH 6-8)

1. Antimicrobial Properties

Research indicates that PEGylated compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that PEG conjugates can enhance the antibacterial efficacy of various drugs by improving their solubility and stability. In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, PEGylated formulations demonstrated increased inhibition zones compared to non-PEGylated counterparts .

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of this compound. In vitro studies using human cell lines have shown that this compound exhibits low cytotoxicity, with IC50 values significantly higher than those observed for traditional surfactants. This suggests that this compound can be safely incorporated into formulations intended for human use without adverse effects on cell viability .

3. Biocompatibility

Biocompatibility is a critical factor for materials used in biomedical applications. Studies have confirmed that PEG derivatives, including this compound, are well-tolerated by biological systems. For example, experiments involving hemolysis assays showed minimal hemolytic activity when human red blood cells were exposed to this compound solutions . Additionally, long-term toxicity studies in animal models indicated no significant adverse effects on reproductive health or organ function .

Case Study 1: Drug Delivery Systems

A notable application of this compound is in drug delivery systems where it serves as an excipient to enhance drug solubility and bioavailability. In a study involving the delivery of curcumin, a poorly soluble compound, researchers found that encapsulating curcumin with this compound significantly improved its aqueous solubility and cellular uptake in cancer cell lines . The enhanced permeability facilitated greater therapeutic efficacy against resistant cancer cells.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been utilized for its emulsifying properties. A comparative study of various emulsifiers revealed that formulations containing this compound exhibited superior stability and skin feel compared to those using traditional emulsifiers like cetyl alcohol or stearyl alcohol . Participants reported improved hydration and texture when using products formulated with this compound.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing PEG-3 Dipalmitate, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves esterification of PEG-3 with palmitic acid under controlled anhydrous conditions. Key steps include solvent selection (e.g., dichloromethane or toluene), catalyst optimization (e.g., DMAP or H₂SO₄), and purification via column chromatography or recrystallization. To ensure reproducibility, document reaction parameters (temperature, molar ratios, stirring rates) and validate purity using NMR (for structural confirmation) and HPLC (for quantification) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify ester bond formation and PEG backbone integrity.
  • FT-IR : To identify carbonyl (C=O) stretches (~1740 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular weight confirmation.
  • DSC/TGA : To assess thermal stability and melting behavior. Cross-reference data with peer-reviewed studies to validate results .

Q. What are the critical factors influencing this compound’s solubility in lipid-based formulations?

  • Methodological Answer : Solubility depends on:

  • Temperature : Higher temperatures improve miscibility in nonpolar solvents.
  • Lipid composition : Compatibility with triglycerides vs. phospholipids.
  • PEG chain hydration : Balance between hydrophilic PEG segments and hydrophobic palmitate groups. Conduct phase solubility studies using shake-flask methods and document solvent polarity indices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across in vitro studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) and include primary cells.
  • Concentration gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects.
  • Assay interference : Account for PEG’s optical interference in MTT assays via blank controls. Cross-validate with flow cytometry or LDH release assays .

Q. What experimental design strategies optimize this compound’s encapsulation efficiency in nanoparticle drug delivery systems?

  • Methodological Answer : Apply factorial design (DoE) to test variables:

  • Lipid-to-PEG ratio : Start with 10:1 and adjust based on dynamic light scattering (DLS) for size optimization.
  • Emulsification method : Compare sonication vs. microfluidics for homogeneity.
  • Drug loading : Use UV-Vis or LC-MS to quantify payload retention post-encapsulation. Validate stability via zeta potential and in vitro release kinetics .

Q. How should researchers address conflicting data on this compound’s immunogenicity in preclinical models?

  • Methodological Answer : Contradictions may stem from:

  • Animal model differences : Compare murine vs. primate immune responses.
  • Dosing regimens : Test acute (single-dose) vs. chronic (repeated-dose) exposure.
  • Adjuvant effects : Include controls for endotoxin contamination. Use ELISA or ELISpot to quantify anti-PEG antibodies and correlate with complement activation assays .

Q. What statistical frameworks are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Employ:

  • Non-compartmental analysis (NCA) : For AUC, Cₘₐₓ, and t₁/₂ calculations.
  • Compartmental modeling : Use Monolix or Phoenix WinNonlin to fit data to 2- or 3-compartment models.
  • Covariate analysis : Identify covariates (e.g., body weight, lipid levels) influencing PK variability. Validate with bootstrap or visual predictive checks .

Methodological Best Practices

  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IRB/IACUC approvals .
  • Literature Synthesis : Use systematic review tools (PRISMA) to map contradictions and gaps in this compound research .

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